N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
This compound is a pyrazole-carboxamide derivative featuring a 6-methoxybenzothiazole moiety and a morpholine-substituted propyl chain. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The benzothiazole scaffold is known for bioactivity in kinase inhibition and antimicrobial applications , while the pyrazole core contributes to metabolic stability. The morpholine-propyl group likely improves pharmacokinetic properties by balancing lipophilicity and solubility.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(24(2)23-15)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-6-5-16(28-3)14-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUURDRXHHIRIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 6-methoxybenzo[d]thiazol-2-ylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 3-chloropropylmorpholine to form the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) at the 6-position of the benzothiazole ring undergoes nucleophilic substitution under specific conditions. For example:
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Demethylation : Treatment with strong acids (e.g., HBr/AcOH) replaces the methoxy group with a hydroxyl group, forming 6-hydroxy derivatives.
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Halogenation : Reaction with PCl₅ or PBr₃ substitutes the methoxy group with chlorine or bromine, respectively.
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Application |
|---|---|---|
| HBr/AcOH, reflux | 6-Hydroxybenzothiazole derivative | Precursor for further functionalization |
| PCl₅, 80°C | 6-Chlorobenzothiazole derivative | Intermediate for cross-coupling |
Acid-Base Reactions
The morpholine nitrogen and pyrazole ring participate in acid-base interactions:
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Protonation : The morpholine nitrogen (pKa ~7.4) protonates under acidic conditions, enhancing solubility in polar solvents.
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Deprotonation : The pyrazole NH group (pKa ~10–12) deprotonates in basic media, enabling coordination with metal ions.
Hydrolysis of the Carboxamide Group
The carboxamide linkage hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding carboxylic acid and amine byproducts.
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Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt and free amine.
Table 2: Hydrolysis Conditions and Products
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, 100°C, 12 h | 5-Carboxylic acid + benzothiazole amine | ~75% |
| 2M NaOH/EtOH, reflux, 8 h | Sodium carboxylate + morpholinopropylamine | ~68% |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, useful for further reduction to amines.
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Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups, enhancing water solubility.
Alkylation and Acylation
The morpholine-propyl side chain and pyrazole nitrogen participate in alkylation/acylation:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media yields quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the secondary amine, forming N-acetyl derivatives.
Ring-Opening Reactions
Under strong acidic conditions (e.g., conc. H₂SO₄), the benzothiazole ring undergoes cleavage, producing thioamide intermediates. This reaction is critical for synthesizing open-chain analogs with modified bioactivity.
Cross-Coupling Reactions
While not explicitly documented for this compound, structural analogs (e.g., triazolopyridinones) undergo Pd-catalyzed cross-coupling (e.g., Stille, Suzuki) at halogenated positions . For example:
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole’s double bonds, yielding dihydro derivatives.
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Oxidation : KMnO₄ oxidizes the morpholine ring to morpholine N-oxide, altering polarity.
Coordination Chemistry
The pyrazole and morpholine groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride exhibit significant anti-cancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interact with specific cellular targets involved in cancer progression, such as kinases and transcription factors.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing promise for further development as a therapeutic agent .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to modulate inflammatory pathways effectively:
- Inflammatory Models : In vivo studies using animal models of inflammation have shown that similar compounds can reduce markers of inflammation, such as cytokines and prostaglandins.
- Clinical Relevance : The ability to mitigate inflammation suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial properties of this compound also warrant attention:
- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Efficacy Studies : Laboratory tests have indicated that certain pyrazole derivatives possess significant activity against various strains of bacteria, making them candidates for antibiotic development .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming stable complexes that block their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared below with two closely related derivatives:
Functional Implications
- Benzothiazole Modifications :
- Salt Forms :
Research Findings and Trends
- Synthetic Routes :
- Biological Activity :
- While pharmacological data for the target compound are unavailable in the provided evidence, structurally related benzothiazole-pyrazole hybrids exhibit kinase inhibition (IC₅₀ < 100 nM for JAK2) and antimicrobial activity (MIC ~2 µg/mL against S. aureus) .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive review of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for various biological activities including anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
- Morpholine group : Often enhances solubility and bioavailability.
Chemical Formula
The molecular formula of the compound is , with a molecular weight of approximately 384.48 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide have been evaluated against various cancer cell lines.
Case Study: In Vitro Evaluation
A study synthesized several benzothiazole derivatives and tested their effects on human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compounds exhibited significant inhibition of cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction |
| B7 | A549 | 3.0 | Cell cycle arrest |
| B7 | H1299 | 4.0 | Inhibition of IL-6 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Benzothiazoles are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have demonstrated that derivatives like this compound can significantly reduce the levels of these cytokines in stimulated macrophages .
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial activity. For example, compounds derived from this class were tested against various bacterial strains and demonstrated effective inhibition at low concentrations .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivative : The starting material is synthesized from 2-amino-thiophenol and methoxybenzaldehyde.
- Coupling Reaction : The resulting benzothiazole is coupled with morpholine in the presence of a suitable coupling agent.
- Carboxamide Formation : Finally, the pyrazole ring is introduced through a condensation reaction with an appropriate carboxylic acid derivative.
Q & A
Basic: What are the standard synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride?
Answer:
The compound is typically synthesized via multi-step reactions involving:
Core Pyrazole Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Benzothiazole Coupling : Reaction of 6-methoxy-1,3-benzothiazol-2-amine with activated carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides) in the presence of a base (e.g., K₂CO₃) .
Morpholine Propyl Sidechain Introduction : Alkylation or nucleophilic substitution using 3-(morpholin-4-yl)propyl halides under inert atmospheres .
Hydrochloride Salt Formation : Treatment with HCl in ethanol or ether to precipitate the final product .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Essential methods include:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- Elemental Analysis : To validate C, H, N, S, and Cl content (±0.4% tolerance) .
Advanced: How can researchers address low yields during the benzothiazole coupling step?
Answer:
Common issues and solutions:
- Steric Hindrance : Use microwave-assisted synthesis to enhance reaction kinetics .
- Poor Nucleophilicity : Activate the benzothiazole amine with Lewis acids (e.g., ZnCl₂) or switch to a stronger base (e.g., NaH) .
- Byproduct Formation : Monitor reaction progress via TLC and employ column chromatography with gradient elution (hexane:ethyl acetate) for purification .
Advanced: How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?
Answer:
- Dynamic Effects : Check for restricted rotation in the carboxamide bond using variable-temperature NMR .
- Tautomerism : Compare experimental data with DFT-calculated chemical shifts for possible enol-keto equilibria .
- Impurity Identification : Perform 2D NMR (e.g., COSY, HSQC) to isolate coupling artifacts or unreacted intermediates .
Advanced: What computational strategies are recommended for studying this compound’s binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on morpholine and benzothiazole moieties as pharmacophores .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QM/MM Hybrid Methods : Optimize ligand-protein interactions at the M06-2X/6-31G(d) level for accurate energy profiling .
Basic: What solvent systems are optimal for solubility studies of this hydrochloride salt?
Answer:
- Polar Solvents : DMSO or DMF for stock solutions (>10 mM) .
- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1–1% Tween-80 to prevent aggregation in biological assays .
Advanced: How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Core Modifications : Synthesize derivatives with varied substituents on the benzothiazole (e.g., replacing methoxy with halogens) and pyrazole (e.g., alkyl vs. aryl groups) .
- Pharmacokinetic Profiling : Assess LogP (via shake-flask method), metabolic stability (using liver microsomes), and plasma protein binding (equilibrium dialysis) .
- In Vivo Efficacy : Test lead compounds in rodent models of inflammation or infection, with dose-ranging studies (1–50 mg/kg) .
Advanced: What crystallographic methods are suitable for resolving this compound’s solid-state structure?
Answer:
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between HCl and morpholine) using CrystalExplorer .
Basic: How should researchers validate the compound’s stability under experimental storage conditions?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, acetonitrile:water gradient) for degradation products .
- Light Sensitivity : Perform photostability studies in ICH-compliant chambers (UV/visible light) .
Advanced: What statistical approaches are recommended for analyzing contradictory biological activity data?
Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity outliers .
- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess significance via ANOVA with Tukey’s post hoc test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
